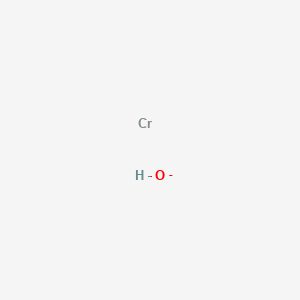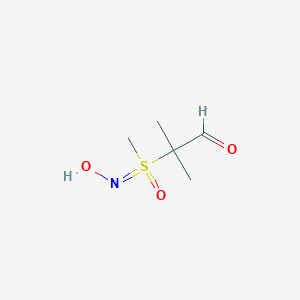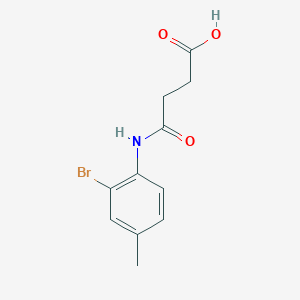
Chromium;hydroxide
Vue d'ensemble
Description
Chromium (III) Hydroxide, denoted chemically as Cr(OH)3, is a gelatinous green inorganic compound . It is a polymer with an undefined structure and low solubility . It is amphoteric, dissolving in both strong alkalis and strong acids . It is used as a pigment, as a mordant, and as a catalyst for organic reactions .
Synthesis Analysis
The synthesis of Chromium (III) Hydroxide can be achieved through various methods, one of the most common being the reaction of Chromium (III) salts with alkali . The most basic method involves mixing an aqueous solution of a chromium (III) salt, such as Chromium (III) Chloride, with a strong base such as sodium hydroxide . The resulting precipitate is then filtered and washed to yield Chromium (III) Hydroxide .
Molecular Structure Analysis
On the structural level, Chromium (III) Hydroxide adopts a hexagonal close-packed arrangement . Each chromium atom is surrounded by six hydroxide ions in an octahedral geometry, and each hydroxide ion is bonded to two chromium atoms, forming a robust 3D network . This solid structure contributes to the compound’s low solubility in water .
Chemical Reactions Analysis
Chromium (III) Hydroxide, Cr(OH)3, is an amphoteric compound, indicating that it can behave both as an acid and a base . As a base, Chromium (III) Hydroxide can neutralize acids to produce salts and water . Exhibiting its acidic properties, it reacts with bases to yield salts as well .
Physical And Chemical Properties Analysis
Chromium (III) Hydroxide is a gelatinous green inorganic compound with the chemical formula Cr(OH)3 . It is a polymer with an undefined structure and low solubility . It is amphoteric, dissolving in both strong alkalis and strong acids . It is sparingly soluble in water and its solubility decreases with decreasing temperature .
Applications De Recherche Scientifique
Hydrothermal Oxidation for Enhanced Sludge Processing : Chromium hydroxide is explored for its role in hydrothermal separation from High-Level Waste (HLW) sludges. Research aims to understand chromium speciation, oxidation/reduction, dissolution kinetics, reaction mechanisms, and transport properties under hydrothermal conditions, which could lead to efficient chromium leaching processes (Buelow & Robinson, 1998).
Particle Size Analysis in Chromium Hydroxide Hydrosols : Studies have shown that chromium hydroxide sols with submicronic particles and narrow size distributions can be created by aging chromium salt solutions at elevated temperatures. This has applications in light scattering techniques (Demchak & Matijević, 1969).
Thermal Decomposition in Amorphous Chromium Hydroxide : Chromium hydroxide is used for preparing chromium oxide (Cr2O3). Studies have found that the presence of Cr(VI) speeds up oxidation and reduction reactions, aiding in the purity and crystallization of Cr2O3, and leading to the formation of homogeneous Cr2O3 nanoparticles (Wei et al., 2014).
Passive Films on Chromium Electrodes : Research into chromium passivity in aqueous H2SO4 solutions shows that oxide-hydroxide films are formed on chromium, indicating potential applications in corrosion resistance and electrode design (Stypuła & Stoch, 1994).
Stability of Chromium Hydroxide Sols : The stability of chromium hydroxide sols in various electrolytes has been studied. These sols are positively charged and can be recharged by adding base, maintaining their size distribution. This research is important for understanding the behavior of chromium hydroxide in different chemical environments (Matijević et al., 1971).
Analytical Biochemistry of Chromium : Different forms of chromium, like chromium hydroxide, have distinct biological effects. The study of chromium's oxidation state and solubility helps in understanding its nutritional benefits and toxicological hazards. Techniques like sodium carbonate-sodium hydroxide extraction are used for chromium speciation in various matrices (Katz, 1991).
Chromium in Cosmetics : Chromium hydroxide is used as a coloring agent in cosmetics. Its analysis is crucial for ensuring safety standards, as certain chromium compounds can cause skin allergies (Kang et al., 2006).
Environmental Remediation : Chromium hydroxide plays a significant role in environmental remediation, particularly in treating soils and aquifers contaminated with chromium. Studies focus on the synthesis, characterization, and stability of chromium hydroxide in various environmental contexts (Papassiopi et al., 2014).
Mécanisme D'action
Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids . Its role in potentiating insulin signalling cascades has been implicated in several studies . Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin .
Orientations Futures
Future research directions are suggested and provide the application of adsorbents for Cr removal from waters . Chromium (Cr) exists in aqueous solution as trivalent (Cr3+) and hexavalent (Cr6+) forms . Studies on controllable synthesis and characterisation for CrO(OH) nanomaterials are important for the synthesis and application of Cr2O3 nanomaterials in industry .
Propriétés
IUPAC Name |
chromium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H2O/h;1H2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSKIUZTIHBWFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium;hydroxide | |
CAS RN |
12626-43-6 | |
| Record name | Chromium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)




